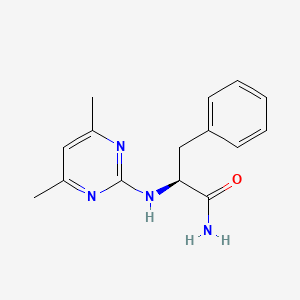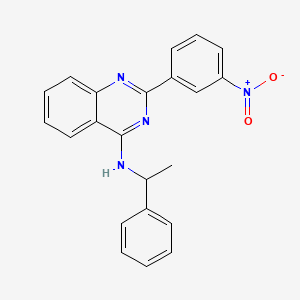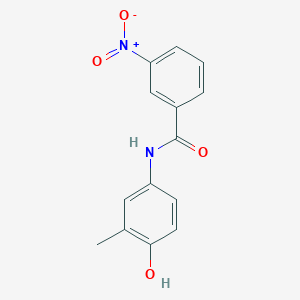![molecular formula C23H27NO3 B4019562 1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)
1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone
Overview
Description
1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone, also known as URB597, is a synthetic compound that has been widely studied for its potential therapeutic benefits. URB597 is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which breaks down endocannabinoids in the body. The inhibition of FAAH by URB597 leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Mechanism of Action
1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone works by inhibiting the FAAH enzyme, which breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain, mood, appetite, and inflammation. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels caused by this compound has been shown to have various physiological effects. In preclinical studies, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone is that it is a selective inhibitor of the FAAH enzyme, which means that it does not affect other enzymes in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is that it has a short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on 1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone. One area of interest is the potential use of this compound as a treatment for chronic pain. This compound has been shown to have analgesic effects in preclinical studies, and there is interest in studying its potential as a treatment for chronic pain in humans. Another area of interest is the potential use of this compound as a treatment for anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, and there is interest in studying its potential as a treatment for these conditions in humans. Finally, there is interest in studying the potential use of this compound as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and there is interest in studying its potential as a treatment for addiction in humans.
Scientific Research Applications
1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-[2-[3-[2-(3-methoxyphenyl)ethyl]piperidine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17(25)21-10-3-4-11-22(21)23(26)24-14-6-8-19(16-24)13-12-18-7-5-9-20(15-18)27-2/h3-5,7,9-11,15,19H,6,8,12-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGCHXWMDYIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)

![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]-2-furamide](/img/structure/B4019496.png)
![4,4'-{[5-(4-fluorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019510.png)

![4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019516.png)
![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)


![ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)

![5-(4-fluorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4019568.png)
![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4019576.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)